molecular formula C19H21N5O2S B2754439 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 734537-03-2

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No. B2754439
CAS RN: 734537-03-2
M. Wt: 383.47
InChI Key: SRKHDVDLWDNFIQ-UHFFFAOYSA-N
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Description

The compound you mentioned is a derivative of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide . These derivatives are synthesized to inhibit the urease enzyme, which is essential for the survival of Helicobacter pylori .

Scientific Research Applications

Chemical Synthesis and Modification

Compounds featuring the 1,2,4-triazole moiety, similar to 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide, have been widely studied for their reactivity and utility in the synthesis of various derivatives. For instance, research on the alkylation, amino(hydroxy)methylation, and cyanoethylation of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols has shown the formation of new 3-sulfanyl-1,2,4-triazoles in high yields, highlighting the synthetic versatility of triazole compounds (Kaldrikyan et al., 2016). This type of chemical transformation is foundational for developing novel compounds with potential applications in various fields, including materials science, pharmaceuticals, and agrochemicals.

Anticancer Activity

The structural complexity and variability of triazole compounds allow for the exploration of their biological activities, including anticancer properties. For example, gold (III) and nickel (II) metal ion complexes derived from a tetrazole-triazole compound have shown cytotoxic effects against a breast cancer cell line (MCF-7), suggesting that derivatives of triazole compounds, such as the one , could be potential candidates for anticancer drug development (Ghani & Alabdali, 2022).

Antimicrobial Studies

Derivatives of 1,2,4-triazole, including those with sulfanyl groups, have been synthesized and evaluated for their antimicrobial properties. Research in this area has led to the development of novel compounds that exhibit significant antibacterial and antifungal activities, showcasing the potential of triazole derivatives in combating microbial infections (Patil et al., 2010). The structural modification of these compounds can lead to enhanced activity and specificity against various microbial strains.

Mechanism of Action

The mechanism of action is likely related to the inhibition of the urease enzyme, which is essential for the survival of Helicobacter pylori . The exact mechanism for your specific compound is not available.

properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-3-13-8-10-14(11-9-13)21-17(25)12-27-19-23-22-18(24(19)20)15-6-4-5-7-16(15)26-2/h4-11H,3,12,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKHDVDLWDNFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

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